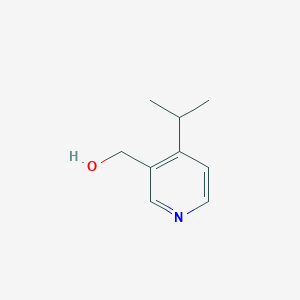
(4-Isopropylpyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Isopropylpyridin-3-yl)methanol is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds This compound features a pyridine ring substituted with an isopropyl group at the 4-position and a methanol group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isopropylpyridin-3-yl)methanol typically involves the alkylation of 4-isopropylpyridine with formaldehyde followed by reduction. One common method includes:
Alkylation: Reacting 4-isopropylpyridine with formaldehyde in the presence of a base such as sodium hydroxide.
Reduction: Reducing the resulting intermediate with a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: (4-Isopropylpyridin-3-yl)aldehyde or (4-Isopropylpyridin-3-yl)carboxylic acid.
Reduction: (4-Isopropylpyridin-3-yl)methane.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Isopropylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (4-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(4-Isopropyl-3-pyridyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.
3-Isopropylpyridine: Lacks the methanol group, making it less polar.
4-Isopropylpyridine: Similar structure but without the methanol group.
Uniqueness: (4-Isopropylpyridin-3-yl)methanol is unique due to the presence of both the isopropyl and methanol groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Biologische Aktivität
(4-Isopropylpyridin-3-yl)methanol is a pyridine derivative with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. Its unique structure, characterized by an isopropyl group and a hydroxymethyl moiety, suggests diverse interactions with biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C9H13NO, with a molecular weight of 151.21 g/mol. The compound's structure can be represented as follows:
This structural configuration allows for various interactions within biological systems, influencing its pharmacological profile.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Initial assays suggest that this compound may possess antibacterial properties against various pathogens. The specific mechanisms of action remain to be elucidated.
- Antiproliferative Effects : Research indicates potential antiproliferative effects on cancer cell lines, suggesting that it may inhibit cell growth and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiproliferative | Reduced viability in cancer cell lines |
The mechanisms underlying the observed biological activities of this compound are not fully understood. However, studies have indicated potential interactions with key biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Binding : Its structural features suggest possible binding to receptors that modulate cellular responses.
Case Studies and Research Findings
Recent research has focused on the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Studies : A study evaluated the antibacterial properties of various pyridine derivatives, including this compound. Results showed effective inhibition against strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating promising efficacy.
- Anticancer Activity : Another investigation assessed the antiproliferative effects on human cancer cell lines. The results demonstrated significant reductions in cell viability at specific concentrations, highlighting the compound's potential as an anticancer agent.
Eigenschaften
Molekularformel |
C9H13NO |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
(4-propan-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-7(2)9-3-4-10-5-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
InChI-Schlüssel |
AVELCANEEYVXQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=NC=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















